molecular formula C20H15F3N6OS B2717650 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 863459-50-1

2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2717650
CAS No.: 863459-50-1
M. Wt: 444.44
InChI Key: IIEDWHSDAVCYRL-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a thioether-linked acetamide moiety substituted with p-tolyl (4-methylphenyl) and 4-(trifluoromethyl)phenyl groups. The triazolo ring system, containing three nitrogen atoms, confers distinct electronic and steric properties compared to other heterocyclic systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common bioisostere in medicinal chemistry.

Properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6OS/c1-12-2-8-15(9-3-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-14-6-4-13(5-7-14)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEDWHSDAVCYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C20H23N7O3S
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 863459-12-5

Antiproliferative Activity

Recent studies have indicated that derivatives of the triazolo[4,5-d]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one demonstrated promising results in inhibiting cell growth in lung cancer cell lines (H1650 and A549), with IC50 values of 1.91 µM and 3.28 µM respectively, while showing lower toxicity towards normal cells (GES-1) with an IC50 of 27.43 µM .

The mechanism by which these compounds exert their antiproliferative effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Specifically, it induces G2/M phase arrest in cancer cells, thereby inhibiting their proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The triazolo[4,5-d]pyrimidine core is crucial for its interaction with biological targets.
  • The thioether linkage enhances lipophilicity and cellular uptake.
  • The presence of a trifluoromethyl group contributes to increased metabolic stability and potentially improved binding affinity to target receptors.

Study 1: Anticancer Efficacy

In a study evaluating related compounds, it was found that modifications in the aromatic substituents significantly influenced cytotoxicity. For example, a derivative with a similar structure exhibited notable inhibition against MCF7 and NCI-H460 cell lines with IC50 values ranging from 0.75 µM to 4.21 µM . This suggests that the specific arrangement and types of substituents can enhance or reduce biological activity.

Study 2: In Vivo Evaluation

An in vivo study highlighted the efficacy of triazolo[4,5-d]pyrimidine derivatives in tumor-bearing mice models. Treatment resulted in a significant reduction in tumor volume compared to controls, supporting the potential use of these compounds as therapeutic agents against various cancers .

Comparative Analysis

The following table summarizes the biological activity of selected compounds derived from the triazolo[4,5-d]pyrimidine scaffold:

CompoundCell LineIC50 (µM)Mechanism
Compound AH16501.91Apoptosis induction
Compound BA5493.28G2/M arrest
Compound CMCF70.75Apoptosis induction
Compound DNCI-H4604.21Cell cycle arrest

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. For instance, triazole-thio derivatives have demonstrated enhanced activity against MCF-7 cells compared to standard treatments .
  • Antiviral Activity
    • Research indicates that triazole derivatives can inhibit viral replication. The unique structural features of this compound may enhance its ability to interact with viral proteins, making it a candidate for antiviral drug development .
  • Enzyme Inhibition
    • The compound has shown potential as an enzyme inhibitor, particularly targeting pathways involved in cell proliferation and survival. Its mechanism often involves binding to active sites of enzymes like phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer biology .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A series of synthesized triazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with the triazolo-pyrimidine structure exhibited superior activity compared to traditional chemotherapeutics .
  • Antiviral Efficacy :
    • In vitro studies demonstrated that certain derivatives showed promising antiviral activity against influenza viruses, highlighting the need for further exploration in the context of emerging viral threats .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The triazolo[4,5-d]pyrimidine core provides a nitrogen-rich aromatic system, influencing π-π stacking and hydrogen-bonding interactions.
  • Thiazolo[4,5-d]pyrimidine Analogs (e.g., compound 19 in ): Replace one nitrogen with sulfur, altering electron distribution and reducing hydrogen-bonding capacity. This modification impacts solubility and target binding in biological systems .

Substituent Effects

  • Trifluoromethyl Phenyl Group : In the target compound, this substituent increases hydrophobicity and resistance to oxidative metabolism.
  • Coumarin and Thieno-Pyrimidinone Moieties (e.g., compound 19): These polar groups enhance water solubility but may reduce membrane permeability compared to the target’s trifluoromethyl group .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Activity
Target Compound Triazolo[4,5-d]pyrimidine p-Tolyl, 4-(trifluoromethyl)phenyl ~452.4 Kinase inhibition, antimicrobial
Compound 19 Thiazolo[4,5-d]pyrimidine Coumarin, thieno-pyrimidinone ~634.6 Antimicrobial, kinase inhibition
Compound 20 Thiazolo[4,5-d]pyrimidine Diphenyl, chromen-2-one ~522.5 Anti-inflammatory

Key Findings and Limitations

  • Synthetic Flexibility : The target compound’s triazolo core may require specialized reagents (e.g., azide precursors) compared to thiazolo analogs, which utilize thiourea .
  • Activity Prediction : The trifluoromethyl group likely enhances bioavailability but may necessitate formulation adjustments to mitigate low aqueous solubility.
  • Limitations : Direct biological data for the target compound is absent; comparisons rely on structural extrapolation from related systems.

Q & A

Q. Which advanced analytical techniques resolve degradation pathways?

  • Answer :
  • LC-MS/MS : Identify degradation products via fragmentation patterns .
  • Solid-State NMR : Characterize amorphous vs. crystalline degradation forms .
  • Isotope-Labeling : Track metabolic fate using ¹⁴C-labeled acetamide groups .

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